molecular formula C23H27N3O5S3 B2941170 (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 683238-14-4

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2941170
CAS No.: 683238-14-4
M. Wt: 521.67
InChI Key: FUJOYDXQXXVYNI-VHXPQNKSSA-N
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Description

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a potent and selective small molecule inhibitor of the serine/threonine kinase 19 (STK19). Research has identified STK19 as a promising therapeutic target, particularly in oncology, where it plays a role in NRAS-driven melanomagenesis by phosphorylating and activating the NRAS oncoprotein. This compound specifically binds to the STK19 kinase domain, effectively blocking its catalytic activity and subsequent NRAS signaling. By inhibiting this pathway, it provides a valuable chemical tool for probing the functional role of STK19 in cancer biology , studying RAS signaling dynamics, and investigating potential novel therapeutic strategies for cancers dependent on this mechanism. Its application is crucial in target validation studies, high-throughput screening assays, and pre-clinical research aimed at understanding and overcoming resistance to existing targeted therapies. This product is intended for research applications in vitro and is strictly For Research Use Only, not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-(3-methyl-6-methylsulfonyl-1,3-benzothiazol-2-ylidene)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S3/c1-15-11-16(2)14-26(13-15)34(30,31)18-7-5-17(6-8-18)22(27)24-23-25(3)20-10-9-19(33(4,28)29)12-21(20)32-23/h5-10,12,15-16H,11,13-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUJOYDXQXXVYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)S(=O)(=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound that exhibits significant biological activity. This article delves into its synthesis, structural characteristics, and various biological effects, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a thiazole ring , sulfonamide group , and a piperidine moiety . Its molecular formula is C23H27N3O3S2C_{23}H_{27}N_3O_3S_2, with a molecular weight of 457.61 g/mol. The structural features are critical for its biological activity, as they influence solubility and interaction with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes, utilizing methods such as:

  • Microwave-assisted synthesis : Enhances reaction rates and yields.
  • Green chemistry approaches : Focus on reducing environmental impact during synthesis.

Antimicrobial Activity

Research indicates that compounds with similar structural features often exhibit antimicrobial properties. However, specific studies on (Z)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide have shown varied results in terms of efficacy against different pathogens.

Pathogen TypeActivity ObservedReference
Gram-positive bacteriaLimited activity
Gram-negative bacteriaNo significant activity
Fungi (e.g., Candida albicans)Limited activity

Antitumor Activity

The compound has been evaluated for antitumor potential. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines.

Cell LineIC50 (μM)Activity
HCC827 (lung cancer)6.26 ± 0.33High
NCI-H358 (lung cancer)6.48 ± 0.11High
Solid tumor lines20.46 ± 8.63Moderate

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

The biological activity of this compound is thought to be mediated through:

  • DNA binding : Compounds with similar structures have shown affinity for DNA, particularly in the minor groove, which may lead to inhibition of transcription or replication.
  • Enzyme inhibition : Potential interactions with enzymes involved in cellular signaling pathways could also contribute to its antitumor effects.

Case Studies

  • Anticancer Efficacy : A study evaluated a series of benzothiazole derivatives, including the target compound, against various cancer cell lines. The results indicated significant cytotoxicity in leukemia cells, highlighting the potential for further development in oncology applications .
  • Antimicrobial Evaluation : Another study focused on thiazole and sulfonamide derivatives, revealing that while some exhibited antibacterial properties, others were ineffective against common pathogens .

Chemical Reactions Analysis

Hydrolysis of Sulfonamide and Amide Groups

The sulfonamide (-SO₂-NR₂) and amide (-CONR₂) groups are susceptible to hydrolysis under acidic or basic conditions:

Reaction TypeConditionsProductsNotes
Acidic hydrolysisConcentrated HCl, refluxBenzoic acid derivative + 3,5-dimethylpiperidine sulfonic acidThe sulfonamide bond cleaves, releasing the piperidine fragment.
Basic hydrolysisNaOH (aq.), heatBenzamide sulfonate + methylamine derivativesAmide hydrolysis yields carboxylic acid and amine intermediates .

Mechanistic Insight :

  • The sulfonamide group undergoes nucleophilic attack at the sulfur atom, leading to bond cleavage.

  • Amide hydrolysis proceeds via tetrahedral intermediate formation, influenced by electron-withdrawing groups .

Nucleophilic Substitution at the Sulfonyl Group

The electron-deficient sulfur in the sulfonyl group facilitates nucleophilic substitution:

NucleophileReaction ConditionsProductReference
Amines (RNH₂)DMF, 80°C, 12hSubstituted sulfonamide derivativesPiperidine sulfonamide reacts with amines to form secondary sulfonamides .
Alcohols (ROH)K₂CO₃, DCM, RTSulfonate estersMethanesulfonyl groups on benzothiazole react with alcohols .

Example :
Reaction with ethanol under basic conditions yields ethyl sulfonate esters, confirmed via NMR.

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole ring undergoes substitution at electron-rich positions:

ReactionReagentsPositionOutcome
NitrationHNO₃/H₂SO₄C-5 (para to methylsulfonyl)Nitro group introduction .
HalogenationCl₂/FeCl₃C-4 (ortho to methylsulfonyl)Chlorinated derivatives .

Key Limitation :
The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, deactivating the ring and directing substitution to meta/para positions .

Reduction of Sulfonyl Groups

Sulfonyl groups can be reduced to thioethers or thiols under specific conditions:

Reducing AgentConditionsProductApplication
LiAlH₄THF, refluxThioether (-S-CH₃)Increases lipophilicity for biological studies .
H₂/Pd-CEthanol, RTThiol (-SH)Intermediate for further functionalization .

Note : Reduction of the methylsulfonyl group on benzothiazole is challenging due to steric hindrance.

Metal-Catalyzed Cross-Coupling Reactions

The benzothiazole core participates in Suzuki-Miyaura and Buchwald-Hartwig reactions:

Reaction TypeCatalystCoupling PartnerProduct
Suzuki-MiyauraPd(PPh₃)₄Aryl boronic acidsBiaryl benzothiazole derivatives .
Buchwald-HartwigPd₂(dba)₃/XantphosAminesN-aryl benzothiazole analogs .

Example :
Palladium-catalyzed coupling with 4-fluorophenylboronic acid introduces fluorine at C-6, enhancing kinase inhibition .

Tautomerism and Isomerization

The Z-configuration of the imine (C=N) in the benzothiazole ring allows for photochemical or thermal isomerization:

StimulusIsomerization PathwayOutcome
UV light (365 nm)Z → E isomerismAltered binding affinity in biological assays.
Heat (100°C)Ring-opening to thioamideReversible under acidic conditions.

Structural Confirmation :
NMR and X-ray crystallography confirm tautomeric stability in DMSO .

Biological Interactions via Hydrogen Bonding

In biochemical contexts, the compound interacts with proteins through:

  • Sulfonyl oxygen as a hydrogen bond acceptor.

  • Amide NH as a hydrogen bond donor.

Example :
Binding to Ras-GTPase involves coordination with Asp54 and Glu37 residues .

Comparison with Similar Compounds

Key Observations:

Structural Similarity :

  • The target compound shares a benzo[d]thiazole core with Compounds A and C, whereas Compound B uses a quinazoline scaffold. The benzo[d]thiazole group is associated with higher kinase selectivity due to its planar aromatic system .
  • The 3,5-dimethylpiperidinyl sulfonyl group in the target compound and Compound B enhances blood-brain barrier penetration compared to Compound A’s 4-methylpiperazinyl sulfonyl group.

Physicochemical Properties: The target compound’s LogP (2.8) balances lipophilicity and solubility, outperforming Compound C (LogP 3.5), which may suffer from poor aqueous solubility. Its higher hydrogen bond acceptor count (8 vs.

Biological Activity :

  • Kinase Inhibition : The target compound’s dual methylsulfonyl groups confer higher inhibitory potency against EGFR (IC₅₀ = 12 nM) compared to Compound A (IC₅₀ = 45 nM), likely due to enhanced electrostatic interactions.
  • Selectivity : Unlike Compound B (quinazoline core), the benzo[d]thiazole scaffold reduces off-target binding to VEGFR2 by 60% in preclinical models.

Research Findings and Mechanistic Insights

  • Stereochemical Impact : The Z-configuration in the target compound stabilizes a twisted conformation, optimizing binding to kinase ATP pockets. In contrast, the E-isomer of Compound C shows 5-fold lower activity .
  • Metabolic Stability : The 3-methyl group on the benzo[d]thiazole ring in the target compound reduces CYP3A4-mediated oxidation compared to Compound A’s nitro substituent, which forms reactive metabolites.
  • Toxicity Profile : The dimethylpiperidinyl sulfonyl group minimizes hERG channel inhibition (IC₅₀ > 10 µM) relative to piperazinyl analogs (IC₅₀ = 2.5 µM), reducing cardiac risk.

Q & A

Q. Key Characterization Tools :

  • ¹H/¹³C NMR : Confirm regiochemistry of sulfonylation and Z-isomer geometry.
  • HPLC-MS : Assess purity (>95%) and detect byproducts .

Advanced: How can regiochemical control be achieved during sulfonylation of the piperidine ring?

Answer:
Regioselectivity in sulfonylation is influenced by steric and electronic factors:

  • Steric effects : 3,5-Dimethyl groups on piperidine direct sulfonylation to the less hindered nitrogen position.
  • Base selection : Use of weaker bases (e.g., Et₃N) minimizes over-sulfonylation, as observed in analogous dithiazole syntheses .
  • Temperature : Lower temperatures (0–5°C) favor kinetic control, reducing side reactions.

Data Contradiction Example :
Conflicting NMR results may arise if sulfonation occurs at adjacent positions. Resolve via 2D NMR (HSQC, NOESY) and X-ray crystallography (if crystalline) .

Basic: What analytical techniques are essential for confirming the Z-isomer configuration?

Answer:

  • NOESY NMR : Detect spatial proximity between the benzamide proton and the benzo[d]thiazole methyl group, confirming the Z-configuration .
  • X-ray Crystallography : Provides definitive structural proof (if suitable crystals are obtained).
  • IR Spectroscopy : Validate hydrogen bonding patterns indicative of intramolecular stabilization in the Z-isomer .

Advanced: How can conflicting solubility and stability data be resolved during biological assays?

Answer:

  • Solubility Optimization : Use DMSO-water co-solvents (≤5% DMSO) or cyclodextrin encapsulation. Monitor stability via UV-Vis spectroscopy at 24/48 hrs .
  • Controlled Studies : Perform parallel assays under inert atmospheres (N₂/Ar) to rule out oxidation. Compare with structurally similar analogs (e.g., dithiazole derivatives) to identify degradation pathways .

Statistical Approach :
Apply Design of Experiments (DoE) to test variables (pH, temperature, solvent). Bayesian optimization algorithms efficiently identify optimal conditions .

Basic: What in vitro models are suitable for evaluating this compound’s biological activity?

Answer:

  • Antimicrobial Assays : Use Staphylococcus aureus (Gram+) and Escherichia coli (Gram-) models, referencing methods for dithiazole derivatives (MIC determination via broth microdilution) .
  • Enzyme Inhibition : Screen against kinases or sulfotransferases using fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay) .

Data Validation :
Include positive controls (e.g., ciprofloxacin for antimicrobial tests) and validate with LC-MS to confirm compound integrity post-assay .

Advanced: What computational strategies aid in understanding the Z→E isomerization barrier?

Answer:

  • DFT Calculations : Model transition states at the B3LYP/6-31G(d) level to predict activation energy. Compare with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR) .
  • MD Simulations : Simulate solvent effects (e.g., DMSO vs. water) on isomerization rates using GROMACS .

Contradiction Resolution :
Discrepancies between computed and experimental barriers may arise from solvent polarity. Validate with polarizable continuum models (PCM) in DFT .

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